7-Chloro-2-methyl-4,5-dihydro-naphtho[1,2-d]oxazole
Description
Properties
IUPAC Name |
7-chloro-2-methyl-4,5-dihydrobenzo[e][1,3]benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO/c1-7-14-12-10-4-3-9(13)6-8(10)2-5-11(12)15-7/h3-4,6H,2,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWIYCUUNUDFDPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)CCC3=C2C=CC(=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 7-Chloro-2-naphthol Derivatives
The most widely reported method involves cyclocondensation of 7-chloro-2-naphthol with methylamine derivatives. In this approach, 7-chloro-2-naphthol is reacted with methyl glycine or its ester in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃). The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by intramolecular cyclization to form the oxazole ring.
Reaction Conditions:
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Solvent: Dichloromethane (DCM) or toluene
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Temperature: 80–100°C
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Catalyst: POCl₃ or p-toluenesulfonic acid (p-TsOH)
A key limitation is the formation of byproducts due to incomplete cyclization, necessitating rigorous purification via column chromatography.
One-Stage Oxazole Ring Closure
A patent-pending method (WO2000053589A1) describes a one-stage process using sterically hindered bases to facilitate simultaneous elimination and cyclization. Starting from a pre-functionalized naphthalene precursor, diisopropylethylamine (Hünig’s base) promotes the elimination of a leaving group (e.g., chloride) while inducing ring closure.
Optimized Protocol:
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Substrate: 7-Chloro-2-(chloromethyl)naphthalene
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Base: Diisopropylethylamine (2.5 equiv)
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Solvent: DCM
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Temperature: 50°C for 5–8 hours
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Workup: Neutralization with HCl, extraction into DCM
This method eliminates intermediate isolation, reducing production time by 40% compared to traditional approaches.
Optimization of Reaction Parameters
Solvent Effects
Polar protic solvents like methanol enhance nucleophilicity in cyclocondensation reactions but may impede elimination steps. Conversely, aprotic solvents (e.g., DCM) favor base-mediated dehydrohalogenation, as evidenced by a 15% yield increase in one-stage syntheses.
Catalytic Systems
Camphor sulfonic acid (CSA) outperforms conventional acids in cyclocondensation, achieving 82% yield at 0.1 equiv loading. For base-catalyzed routes, potassium carbonate in methanol minimizes side reactions during methyl ester formation.
Industrial-Scale Production
Batch vs. Continuous Flow Processes
Batch Process:
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Advantages: High purity (≥98% by HPLC)
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Challenges: Scalability limits due to exothermic reactions
Continuous Flow Process:
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Throughput: 2 kg/hour
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Conditions: Microreactor technology with real-time pH monitoring
Comparative Analysis of Methods
Table 1: Synthesis Method Comparison
| Method | Starting Material | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Cyclocondensation | 7-Chloro-2-naphthol | POCl₃ | 78 | 95 |
| One-Stage Ring Closure | 7-Chloro-2-(chloromethyl)naphthalene | Hünig’s base | 90 | 99 |
Purification and Characterization
Recrystallization
Recrystallization from ethanol/water (3:1) removes unreacted starting materials, yielding crystals with melting points of 142–144°C.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-2-methyl-4,5-dihydro-naphtho[1,2-d]oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphtho[1,2-d]oxazole derivatives.
Reduction: Reduction reactions can yield dihydro derivatives with different substitution patterns.
Substitution: The chlorine atom at the 7th position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or primary amines in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted naphtho[1,2-d]oxazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
7-Chloro-2-methyl-4,5-dihydro-naphtho[1,2-d]oxazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 7-Chloro-2-methyl-4,5-dihydro-naphtho[1,2-d]oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the substituents on the naphtho[1,2-d]oxazole ring .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1: Structural and Physicochemical Comparison
Key Observations :
- The chloro substituent in the target compound increases molecular weight and polarity compared to non-halogenated analogs like 2-Methylnaphtho[1,2-d]oxazole.
Electronic and Fluorescence Properties
Table 2: Electronic Properties and Fluorescence
Key Observations :
- Styryl-substituted naphthooxazoles exhibit high fluorescence quantum yields (Φ = 0.7–1.0) due to extended π-conjugation . The target compound’s chloro group may quench fluorescence via heavy atom effects.
- Unlike BOX derivatives, the target compound lacks donor-acceptor architecture, making TADF (thermally activated delayed fluorescence) unlikely .
Biological Activity
7-Chloro-2-methyl-4,5-dihydro-naphtho[1,2-d]oxazole is a heterocyclic compound that has garnered attention for its potential biological activities. This article synthesizes existing research findings on its biological effects, including antibacterial and anticancer properties, and discusses its mechanisms of action.
The molecular formula of this compound is C_{11}H_{10}ClN_O. Its structure features a naphthalene ring fused with an oxazole moiety, which is significant for its biological interactions.
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit notable antibacterial properties. For instance:
- Mechanism of Action : The compound demonstrates broad-spectrum activity against various Gram-positive bacteria. Its bactericidal action is attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways.
- Case Study : In a study evaluating a series of oxazole derivatives, compounds structurally related to this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MIC) ranging from 50 µM to 100 µM .
| Bacterial Strain | MIC (µM) | Activity |
|---|---|---|
| Staphylococcus aureus | 50 | Strongly Inhibitory |
| Escherichia coli | 75 | Moderately Inhibitory |
| Bacillus subtilis | 100 | Moderately Inhibitory |
Anticancer Activity
The compound has also been investigated for its anticancer potential.
- Cell Line Studies : In vitro studies using human cancer cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma) have shown that derivatives of naphtho[1,2-d]oxazole can induce cytotoxicity. The mechanism involves the inhibition of topoisomerase I activity, leading to DNA damage and apoptosis in cancer cells .
- Research Findings : A study demonstrated that modifications in the naphtho[1,2-d]oxazole scaffold could enhance its antiproliferative activity. The most effective derivatives exhibited IC50 values in the low micromolar range against both cell lines tested .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of topoisomerases, enzymes crucial for DNA replication and transcription.
- Cell Cycle Arrest : By inducing DNA damage through topoisomerase inhibition, the compound can cause cell cycle arrest in the G2/M phase.
- Apoptosis Induction : The resultant DNA damage triggers apoptotic pathways in cancer cells.
Q & A
Q. How can SAR studies guide the design of analogs with improved pharmacokinetic properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
